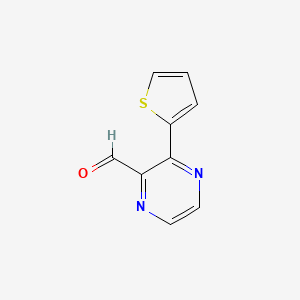

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde

Description

Properties

IUPAC Name |

3-thiophen-2-ylpyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKDWKJFGLRMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Thiophenecarboxaldehyde

2-Thiophenecarboxaldehyde can be synthesized using thiophene, solid phosgene, and N,N-dimethylformamide via a one-step reaction. The reaction involves the gradual warming of a mixture of these compounds to a specific temperature until the reaction is complete, followed by aftertreatment to obtain the desired product.

Reaction Conditions The reaction is conducted using thiophene, solid phosgene, and N,N-dimethylformamide in a molar ratio of 1:(0.3-0.7):(1.5-3.0), with a preferred ratio of 1:0.5:2.6. Suitable solvents for the reaction include heptane, toluene, xylene, nitrobenzene, and chlorobenzene.

Procedure In a reaction flask, thiophene and N,N-dimethylformamide are mixed, and a solution of solid phosgene in chlorobenzene is slowly added at 0°C. The mixture is stirred at 0°C for 1 hour, then warmed to 50°C and stirred for 3 hours, followed by warming to 75-85°C for another 3 hours. After cooling to 30°C, frozen water is added for hydrolysis, and the organic layer is separated after neutralization with diluted sodium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic phases are washed, dried, and distilled under reduced pressure to obtain 2-thiophenecarboxaldehyde.

Preparation of Thiophene-2-aldehydes

Thiophene-2-aldehydes can be prepared by acylating a thiophene compound with a free ortho position.

Reactants The process involves reacting thiophene with N-methylformanilide in the presence of phosphorus oxychloride.

Procedure Thiophene and N-methylformanilide are mixed and heated to approximately 60°C. While maintaining the temperature between 55-65°C, phosphorus oxychloride is added to the mixture under constant agitation. After the addition, the mixture is maintained at 55-65°C until the reaction is no longer exothermic and then allowed to cool. The resulting mixture is added to water, keeping the temperature below 40°C to hydrolyze the phosphorus oxychloride. Thiophene-2-aldehyde is recovered from the water-quenched mass by steam distillation under vacuum at 45-55°C.

Synthesis of Thiazole-Linked Hybrids

Thiazole-linked hybrids can be synthesized through the (3 + 2) heterocyclization reaction, specifically the Hantzsch-thiazole synthesis, using phenacyl bromide as a substrate.

Mechanism The electron-rich nitrogen of thiosemicarbazide attacks the carbonyl carbon of chalcone. Nucleophilic substitution of bromine in phenacyl bromide initiates a reaction with the sulfur atom of thioamide, producing isothiourea, which then undergoes cyclocondensation and elimination of water to yield the thiazole ring.

Procedure Pyrazoline N-thioamide derivatives and phenacyl bromide are refluxed in ethanol for 2 hours to synthesize the desired conjugates.

Cyclocondensation Method

An acid-catalyzed cyclocondensation of chalcones, phenacyl bromide, and thiosemicarbazide in ethanol under reflux can be used.

Conditions The reaction is conducted in ethanol under reflux on a water bath for 4 to 6 hours, resulting in moderate to good yields.

Advantages This method is noted for its simplicity, atom economy, straightforward execution, favorable yields, and use of economically viable starting materials, making it an ecologically benign process.

Reaction with Pyrazoline Derivatives

Thiazole conjugates can be synthesized via the cyclization of pyrazoline derivatives with phenacyl bromide.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde with key analogues:

Key Observations:

Heterocyclic Core :

- Pyrazine (in the target compound) is electron-deficient, favoring interactions with electron-rich biological targets, whereas pyrazole (in the analogue) offers a balance of electron density, enhancing solubility .

- Thiophene contributes π-π stacking capabilities, which are absent in simpler pyrazine derivatives like pyrazine-2-carbaldehyde .

Substituent Effects: Halogen substituents (e.g., 4-chlorophenyl in derivatives) significantly enhance antibacterial activity compared to methyl or methoxy groups . The trifluoromethyl group in the thienopyridine derivative () may improve metabolic stability but requires further bioactivity validation .

Synthetic Accessibility :

- The Vilsmeier method (target compound) offers high regioselectivity, whereas pyrazole derivatives require hydrazine-mediated cyclization, which can be sensitive to reaction conditions .

Biological Activity

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde (CAS No. 1823582-42-8) is an organic compound that has garnered attention for its potential biological activities. This compound features a pyrazine ring substituted with a thiophene group and an aldehyde functional group, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

- Molecular Formula : C8H6N2OS

- Molecular Weight : 178.21 g/mol

- Structure : The compound consists of a pyrazine ring with a thiophene substituent at one position and an aldehyde group at another, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and antioxidant effects. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives in cancer treatment. For instance, derivatives containing thiophene and pyrazine moieties have been shown to exhibit significant antiproliferative effects against various cancer cell lines:

- Mechanism of Action :

-

Case Studies :

- A study evaluated the cytotoxicity of various pyrazine derivatives against human hepatocellular carcinoma (HepG2) cells, demonstrating that certain derivatives exhibited IC50 values as low as 0.16 μM, indicating potent anticancer activity .

- Another derivative showed significant inhibitory effects on A549 lung adenocarcinoma cells with an IC50 value of 62.5 μg/mL, comparable to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties:

- In Vitro Studies :

- Research has demonstrated that certain pyrazine derivatives possess antimicrobial activity against a range of bacterial strains, suggesting that this compound may exhibit similar properties.

Antioxidant Activity

The antioxidant potential of pyrazine derivatives has been explored through various assays:

- Radical Scavenging :

Summary of Biological Activities

| Biological Activity | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | IC50 values as low as 0.16 μM against HepG2 cells; significant effects on A549 cells |

| Antimicrobial | Disruption of bacterial cell walls | Effective against multiple bacterial strains |

| Antioxidant | Radical scavenging | Effective in reducing oxidative stress |

Q & A

Basic Synthesis Methodology

Q1: What are the foundational synthetic routes for preparing 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde? Answer: The compound can be synthesized via a multi-step approach:

Aldehyde Introduction : Use the Vilsmeier–Haack reaction to introduce the aldehyde group to pyrazine derivatives. This involves reacting a pyrazine precursor (e.g., 3-(thiophen-2-yl)pyrazine) with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions .

Thiophene Coupling : Employ cross-coupling reactions (e.g., Suzuki or nucleophilic aromatic substitution) to attach the thiophene moiety to the pyrazine core. For example, coupling 2-thiopheneboronic acid with halogenated pyrazine intermediates using palladium catalysts .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Basic Characterization Techniques

Q2: Which analytical methods are critical for confirming the structure and purity of this compound? Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and functional groups. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .

- Infrared Spectroscopy (IR) : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Mechanistic Insights

Q3: How can computational chemistry aid in understanding the electronic properties of this compound? Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the thiophene moiety enhances electron-richness, influencing nucleophilic attack sites .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize regioselectivity in reactions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Advanced Synthetic Optimization

Q4: How can coupling reaction yields be improved for scale-up synthesis? Answer:

- Catalyst Screening : Optimize palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki reactions .

- Coupling Agents : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to activate carboxylic acid intermediates in amide bond formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while controlled temperatures (60–80°C) prevent side reactions .

Data Contradiction Analysis

Q5: How should researchers resolve discrepancies in spectral data between synthetic batches? Answer:

- Batch Comparison : Analyze NMR shifts for impurities (e.g., residual solvents like DMF at δ 2.7–2.9 ppm) .

- Crystallographic Validation : Compare experimental X-ray structures with computational models to confirm regiochemistry .

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates or byproducts during synthesis .

Advanced Applications in Drug Discovery

Q6: What methodological strategies are used to evaluate this compound’s biological activity? Answer:

- Structure-Activity Relationship (SAR) : Modify the pyrazine core (e.g., introduce methyl or trifluoromethyl groups) to assess cytotoxicity or receptor affinity .

- In Vitro Assays : Screen against kinase targets or antimicrobial models using standardized protocols (e.g., MIC assays for bacterial growth inhibition) .

- Metabolic Stability : Use HPLC to track degradation in liver microsome assays .

Stability and Storage

Q7: What are the best practices for storing this compound to prevent degradation? Answer:

- Temperature : Store at –20°C in amber vials to avoid light-induced oxidation of the aldehyde group .

- Desiccants : Use silica gel to minimize hydrolysis in humid environments.

- Solvent Choice : Dissolve in dry DMSO for long-term storage, avoiding protic solvents (e.g., water, methanol) .

Advanced Structural Modifications

Q8: How can the thiophene ring be functionalized to enhance physicochemical properties? Answer:

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the thiophene 5-position using NBS or SOCl₂ .

- Cross-Coupling : Attach aryl or heteroaryl groups via Buchwald–Hartwig amination or Ullmann reactions .

- Oxidation : Convert thiophene to sulfone derivatives using m-CPBA to alter polarity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.